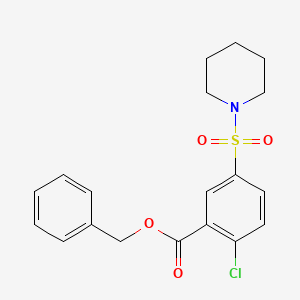

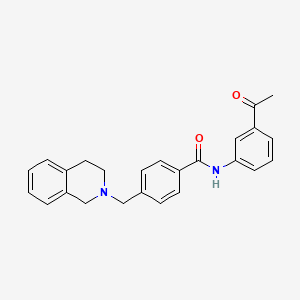

![molecular formula C16H12BrN3O3S2 B3570096 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3570096.png)

2-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Übersicht

Beschreibung

2-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C16H12BrN3O3S2 and a molar mass of 438.32 . It is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives, including 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, often involves a three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in aqueous medium . This class of synthesis gives 5-aminothiazole with different substitutions in position 2 .Molecular Structure Analysis

The thiazole ring in 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles, including 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide, have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They are also used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Thiazole derivatives, including our compound of interest, have been studied for their potential in combating bacterial and fungal infections. The presence of the thiazole ring and the bromo-substituent can contribute to the compound’s ability to inhibit the growth of various pathogens. For instance, similar thiazole compounds have shown effectiveness against Gram-positive bacteria like Enterococcus faecalis, Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, as well as yeast species like Candida albicans .

Anti-inflammatory Properties

The structural analogs of the compound have been synthesized and evaluated for their analgesic activity, which is closely related to anti-inflammatory properties. These activities are often assessed using methods like the acetic acid-induced writhing method in animal models . The bromo and sulfonyl groups in the compound may play a crucial role in modulating inflammatory responses.

Antitumor Activity

Compounds with a thiazole core are known to exhibit antitumor properties. The specific arrangement of substituents on the thiazole ring can affect the compound’s ability to interact with various biological targets, potentially leading to antitumor effects. Research on thiazole derivatives has included studies on their potential to inhibit tumor growth and proliferation .

Antidiabetic Effects

Thiazole derivatives have been explored for their utility in treating diabetes. The compound’s interaction with biological systems could influence the regulation of blood sugar levels. While the exact mechanisms are complex and require further research, the thiazole moiety is a promising scaffold for developing new antidiabetic drugs .

Antiviral and Antioxidant Activities

The thiazole ring is a common feature in molecules with antiviral and antioxidant activities. These properties are particularly relevant in the search for new treatments for viral infections and conditions associated with oxidative stress .

Drug Design and Discovery

Due to its versatile structure, the compound can serve as a building block in the synthesis of various bioactive molecules. Its reactivity and the presence of multiple functional groups make it suitable for modifications that can lead to the development of new drugs with improved efficacy and safety profiles .

Photographic Sensitizers and Industrial Applications

Thiazole derivatives are also used in non-medical fields such as the development of photographic sensitizers. Their chemical properties can be harnessed to improve the performance of photosensitive materials used in imaging technologies .

Agrochemical Research

In agriculture, compounds with a thiazole structure are investigated for their potential as pesticides or plant growth regulators. The specific interactions of these compounds with biological systems in plants and pests make them candidates for developing new agrochemicals .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .

Mode of Action

It’s worth noting that thiazole and sulfonamide groups, which are part of the compound’s structure, are known for their antibacterial activity .

Biochemical Pathways

It’s known that thiazole and sulfonamide derivatives can interfere with bacterial metabolic processes, leading to their antibacterial effects .

Pharmacokinetics

The pharmacokinetics of a drug can be influenced by its chemical structure and the presence of functional groups .

Result of Action

The compound has been associated with antibacterial activity against both Gram-negative and Gram-positive bacteria . .

Eigenschaften

IUPAC Name |

2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3S2/c17-14-4-2-1-3-13(14)15(21)19-11-5-7-12(8-6-11)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTDLLVNLZOGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570046.png)

![N-(4-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3570053.png)

![2-(2-bromophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3570055.png)

![3-(2-furylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3570057.png)

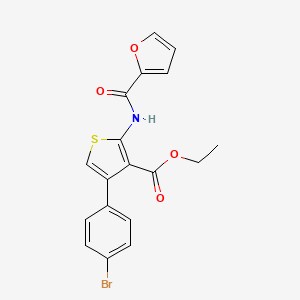

![ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate](/img/structure/B3570059.png)

![ethyl 4-(4-methylphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3570065.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3570076.png)

![4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3570091.png)